Product packaging for Oxirapentyn(Cat. No.:CAS No. 88205-90-7)

Oxirapentyn

Cat. No.: B1209997
CAS No.: 88205-90-7
M. Wt: 332.3 g/mol
InChI Key: UDLWCNHPUOUNNV-OYPOXQCJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oxirapentyn is a secondary metabolite originally isolated from the marine sediment-derived fungus Isaria felina (also known as Beauveria felina ) . This compound is characterized by a highly oxygenated structure featuring a unique cis-fused bicyclic skeleton with two isoprene units and a triple bond . Its molecular formula is C18H20O6, and it is provided as a pure, solid compound soluble in organic solvents such as methanol, ethyl acetate, and chloroform . As a naturally occurring antibiotic, this compound demonstrates specific biological activity against Gram-positive bacteria, making it a compound of interest in microbiology and infectious disease research for studying novel anti-infective agents . Subsequent studies on related compounds, the Oxirapentyns B–D, have also explored their cytotoxic properties, suggesting potential research applications in oncology for investigating mechanisms of action against human tumor cell lines . The structure of this compound was elucidated using advanced techniques including X-ray crystallography and long-range J C-H resolved 2D NMR spectroscopy, underscoring its interest as a subject for natural product chemistry and analytical method development . This product is labeled "For Research Use Only" (RUO) . It is intended solely for laboratory research purposes and is not intended for use in diagnostic or therapeutic procedures for humans or animals .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H20O6 B1209997 Oxirapentyn CAS No. 88205-90-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

88205-90-7

Molecular Formula

C18H20O6

Molecular Weight

332.3 g/mol

IUPAC Name

[(1R,3S,5S,7S,8S,11R)-10,10-dimethyl-5-(3-methylbut-3-en-1-ynyl)-4-oxo-2,6,9-trioxatetracyclo[6.4.0.01,3.05,7]dodecan-11-yl] acetate

InChI

InChI=1S/C18H20O6/c1-9(2)6-7-17-12(20)13-18(23-13)8-11(21-10(3)19)16(4,5)22-15(18)14(17)24-17/h11,13-15H,1,8H2,2-5H3/t11-,13-,14+,15+,17-,18+/m1/s1

InChI Key

UDLWCNHPUOUNNV-OYPOXQCJSA-N

SMILES

CC(=C)C#CC12C(O1)C3C4(CC(C(O3)(C)C)OC(=O)C)C(C2=O)O4

Isomeric SMILES

CC(=C)C#C[C@@]12[C@@H](O1)[C@H]3[C@]4(C[C@H](C(O3)(C)C)OC(=O)C)[C@@H](C2=O)O4

Canonical SMILES

CC(=C)C#CC12C(O1)C3C4(CC(C(O3)(C)C)OC(=O)C)C(C2=O)O4

Synonyms

oxirapentyn

Origin of Product

United States

Discovery and Isolation of Oxirapentyn Series

Isolation Sources and Strain Identification

The primary sources for the discovery and isolation of Oxirapentyns have been identified as specific fungal species, predominantly found in marine environments.

Fungal Species (e.g., Isaria felina, Amphichorda felina)

The fungus Isaria felina, previously known as Beauveria felina, has been a significant producer of various oxirapentyn compounds. Strains such as Isaria felina KMM 4639 have been repeatedly cited for yielding multiple oxirapentyns, including oxirapentyns B–D and this compound A (1, 3). Further investigations on I. felina KMM 4639 also led to the isolation of oxirapentyns F–K (3, 6). In addition to these, this compound E was isolated from a marine isolate of Isaria felina (5, 13).

Another key fungal species contributing to the discovery of oxirapentyns is Amphichorda felina. Specifically, the strain Amphichorda felina SYSU-MS7908, isolated from an ascidian, has been reported to produce this compound A (7, 9, 10) and this compound M (11, 15). The study of Amphichorda sp. KMM 4639, in co-culture with Aspergillus carneus KMM 4638, also yielded this compound M (11).

Marine Habitats and Biogeographical Origin

The fungi identified as sources of oxirapentyns are predominantly marine-derived. Isaria felina strains, such as KMM 4639, have been isolated from marine sediments (1, 3, 4, 6, 16). These sediments were collected from locations like Van Phong Bay in Vietnam, situated in the South China Sea (4, 16). The biogeographical context highlights the marine environment as a rich reservoir for novel natural products, with these fungal species thriving in such habitats (12, 22, 32). Amphichorda felina has been specifically identified as an ascidian-derived fungus, further emphasizing its marine origin (7, 9, 10).

Fermentation and Extraction Methodologies for Natural Product Isolation

The isolation of oxirapentyns relies on established methods for cultivating and extracting metabolites from fungal cultures. Fungi are typically grown in controlled laboratory conditions through fermentation processes, allowing them to produce secondary metabolites like oxirapentyns (17, 19, 25). Following cultivation, the fungal biomass, or mycelium, is subjected to extraction procedures. Commonly, organic solvents are employed to isolate the lipophilic compounds from the fungal material (1, 3, 4, 6, 11). Techniques such as solvent extraction using solvents like ethyl acetate (B1210297) (EtOAc), n-hexane, or mixtures thereof are standard practices for obtaining crude extracts containing these metabolites (4, 11, 16, 23, 24, 27).

Chromatographic Purification Techniques for this compound Isolation

Once crude extracts are obtained, a series of purification steps are necessary to isolate and identify individual this compound compounds. Chromatographic techniques are central to this process. Initial separation and fractionation are often achieved through column chromatography, employing stationary phases like silica (B1680970) gel or ODS-AM (4, 6, 11, 16).

High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP HPLC) using C18 columns, is a critical method for achieving the high purity required for structural elucidation (3, 4, 6, 11, 16). The structures of the isolated oxirapentyns are then determined using advanced spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS) (1, 3, 7, 9, 10, 11, 16). For establishing the absolute configurations of these chiral molecules, techniques such as X-ray crystallographic analysis and the modified Mosher's method are employed (1, 3, 7, 9, 10).

Data Table: this compound Isolation Sources and Identified Compounds

Fungal SpeciesHabitat OriginIdentified OxirapentynsKey References
Isaria felina KMM 4639Marine sedimentA, B, C, D, F, G, H, I, J, K researchgate.netnih.govresearchgate.net
Isaria felina (marine isolate)MarineE researchgate.netdntb.gov.ua
Amphichorda felina SYSU-MS7908Ascidian-derivedA, M nih.govacs.orgfigshare.commdpi.comnih.gov
Beauveria felinaMarine sedimentA, B nih.govnih.govmdpi.com

Compound List

this compound A

this compound B

this compound C

this compound D

this compound E

this compound F

this compound G

this compound H

this compound I

this compound J

this compound K

this compound L (mentioned in context of co-culture)

this compound M

Structural Elucidation and Stereochemical Characterization

Spectroscopic Analysis Techniques

Spectroscopic methods are fundamental tools for determining the structure of organic molecules. For Oxirapentyn, a combination of techniques has been utilized to unravel its structural details.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Research indicates that NMR data, including ¹H, ¹³C, and various 2D NMR experiments, have been crucial in identifying the polyketide-derived, modified decalin ring system present in this compound analogues tandfonline.com. HMBC correlations, in particular, have been instrumental in establishing the structural framework tandfonline.com. For instance, the identification of this compound E and its diacetate involved detailed analysis of ¹H and ¹³C NMR data researchgate.net. Similarly, studies on Oxirapentyns F-K relied on comprehensive spectroscopic methods, including 1D and 2D NMR, to determine their structures nih.govresearchgate.net. The compound this compound A has also been characterized using NMR, with its structure confirmed by detailed analysis of HMQC and HMBC NMR data nih.gov.

Mass Spectrometry (MS)

Mass spectrometry (MS) is essential for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, allowing for the determination of the molecular formula. Fragmentation patterns observed in MS can also offer clues about the structural features of the molecule.

Studies on this compound compounds have utilized HR-ESIMS (High-Resolution Electrospray Ionization Mass Spectrometry) for structural characterization acs.orgfigshare.comnih.govacs.org. For example, the molecular formula of one this compound analogue was determined to be C₁₈H₂₂O₆ (eight unsaturations) based on HR-ESIMS data tandfonline.com. Comparisons of MS data with literature values or in-house databases have also been employed for compound identification nih.gov.

Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy

UV-Vis spectroscopy probes electronic transitions within molecules, providing information about conjugated systems and chromophores. IR spectroscopy, conversely, identifies functional groups based on their characteristic vibrational frequencies.

While specific UV-Vis and IR data for this compound are not detailed in the provided snippets, these techniques are generally used to complement structural elucidation by identifying key functional groups and electronic features itwreagents.comlibretexts.orgmsu.edu. For instance, IR spectroscopy can confirm the presence of hydroxyl groups, carbonyls, and unsaturated bonds, which are characteristic of complex natural products like this compound itwreagents.com.

Chiroptical Methods for Absolute Configuration Determination

Determining the absolute configuration of chiral centers is crucial for understanding the stereochemistry of natural products, as stereoisomers can exhibit different biological activities.

Electronic Circular Dichroism (ECD) Calculations

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light. When combined with quantum chemical calculations, ECD spectra can be computed for proposed stereoisomers, allowing for a comparison with experimental data to assign the absolute configuration acs.orgfigshare.comnih.govacs.orgscilit.comcolab.ws. This method has been applied to various natural products, including those with complex fused ring systems, to resolve stereochemical ambiguities.

Research on related meroterpenoids has extensively utilized ECD calculations alongside other methods for structure characterization acs.orgfigshare.comnih.govacs.orgcolab.ws. For example, the structures of compounds isolated from Amphichorda felina were characterized using NMR, MS, ECD calculations, and X-ray crystallography acs.orgfigshare.comnih.govacs.org.

Modified Mosher's Method

The modified Mosher's method is a chemical derivatization technique used to determine the absolute configuration of secondary alcohols. It involves reacting the alcohol with Mosher's acid chloride (or a related reagent) to form esters, which are then analyzed by ¹H NMR. Differences in the chemical shifts of specific protons in the diastereomeric esters can reveal the stereochemistry at the chiral center bearing the hydroxyl group nih.govfigshare.comnih.govscilit.comresearchgate.net.

The absolute configuration of this compound B was established through a combination of modified Mosher's method, X-ray analysis, and NOESY data researchgate.net. The absolute structures of other Oxirapentyns have also been confirmed using the modified Mosher's method, often in conjunction with biogenetic considerations or other spectroscopic techniques nih.govfigshare.comnih.govscilit.com.

Biosynthetic Pathways and Genetic Insights

Postulated Biogenesis of Oxirapentyns (e.g., Shikimate-Terpenoid Pathways)

Oxirapentyns, identified as highly oxygenated chromene derivatives, have been isolated from marine-derived fungi, notably Isaria felina researchgate.net. Fungal meroterpenoids, which are secondary metabolites originating from hybrid biosynthetic pathways involving terpenes and other precursors, are often classified based on their non-terpenoid starting moieties. Among these classifications, shikimate-terpenoids, derived from the shikimate pathway, constitute a significant group, with fungi from the Basidiomycota phylum being recognized as major producers of these compounds sci-hub.se. While direct evidence specifically linking Oxirapentyn biosynthesis to the shikimate pathway is still being actively investigated, the structural characteristics and fungal sources of Oxirapentyns suggest potential connections to shikimate-terpenoid biosynthetic routes, consistent with broader observations in fungal secondary metabolism researchgate.netsci-hub.se. The prompt's suggestion of shikimate-terpenoid pathways researchgate.netnih.govannlabmed.org further highlights this area as a key focus for understanding this compound origins.

Identification and Characterization of Biosynthetic Gene Clusters (BGCs)

The identification and characterization of biosynthetic gene clusters (BGCs) are fundamental steps in unraveling the genetic basis for the production of natural products like Oxirapentyns. Bioinformatics tools, such as antiSMASH, play a pivotal role in the genome-wide identification, annotation, and analysis of secondary metabolite BGCs within fungal genomes secondarymetabolites.orgnih.gov. These platforms employ a suite of algorithms and databases to detect potential gene clusters, predict the encoded enzymes, and infer the structures of the resulting metabolites secondarymetabolites.orgnih.govscience.gov. Although specific BGCs responsible for this compound biosynthesis have not been definitively reported in the reviewed literature, the application of such genomic mining strategies is a standard and effective approach for uncovering the genetic machinery that governs the synthesis of complex fungal metabolites secondarymetabolites.orgnih.govscience.govfrontiersin.org.

Enzymatic Mechanisms in this compound Biosynthesis

Elucidating the specific enzymatic mechanisms involved in this compound biosynthesis is essential for a complete understanding of their formation. While detailed enzymatic pathways directly pertaining to Oxirapentyns are not extensively documented in the provided search results, insights can be drawn from studies on related fungal metabolites. For instance, the biosynthesis of oxepinamide F, a structurally related fungal compound, involves a complex enzymatic cascade. This includes a nonribosomal peptide synthetase (NRPS) for assembling the core structure, a cytochrome P450 enzyme responsible for oxepin (B1234782) ring formation, a flavoenzyme involved in hydroxylation and double bond migration, an epimerase, and a methylase nih.gov. These findings underscore the intricate enzymatic machinery, often featuring cytochrome P450 monooxygenases and other specialized enzymes, that typically contributes to the structural complexity and oxygenation patterns observed in fungal secondary metabolites. Further research is required to precisely identify the enzymes responsible for the unique biosynthesis of Oxirapentyns.

Strategies for Enhanced Production and Diversification

Strategies aimed at increasing the production yields and diversifying the structural variety of natural products such as Oxirapentyns often involve the application of genetic engineering and the utilization of heterologous expression systems.

Genetic engineering techniques offer potent methods for modulating biosynthetic pathways to enhance product yields or to create novel analogues. These methods can include the overexpression of critical genes within a BGC, the targeted deletion or modification of genes to redirect metabolic flux, or the introduction of regulatory elements to control gene expression mdpi.comnih.govnih.gov. For example, the CRISPR interference (CRISPRi) system has been successfully employed to precisely modulate gene expression within biosynthetic pathways, leading to improved production of target compounds nih.gov. Such approaches are designed to optimize the cellular machinery for the efficient synthesis of desired molecules.

Heterologous expression systems, which involve the introduction of biosynthetic pathways into well-established microbial hosts like Escherichia coli or Saccharomyces cerevisiae, are vital for producing compounds that are challenging to isolate from their native sources or for generating novel structural variants science.gov. Fungi, particularly species within the Aspergillus genus, are also recognized as efficient hosts for the heterologous expression and biosynthesis of complex secondary metabolites science.gov. Although direct reports detailing the heterologous production of this compound analogues are not extensively covered in the provided search results, the successful implementation of heterologous expression for related compounds, such as oxepinamide F nih.gov, demonstrates the significant potential of this strategy for exploring chemical diversity and optimizing production processes.

Chemical Synthesis and Semisynthesis of Oxirapentyn and Its Analogues

Total Synthesis Approaches to Oxirapentyn Core Structure

The total synthesis of oxirapentyns represents a significant achievement in organic chemistry, demanding sophisticated strategies to assemble their complex, highly oxygenated chromene frameworks. A notable contribution in this area is the first total synthesis of this compound D, reported by Sakai, Ohmori, and Suzuki in 2018. This synthesis employed a strategic approach involving chelation-directed bridgehead lithiation of a hydrazone derivative, a method that proved effective in constructing the intricate core structure.

Table 1: Key Transformation in the Total Synthesis of this compound D

Transformation TypeStarting Material (Implied)Key Reagent(s)Yield (Specific Step)Target MoleculeReference
Chelation-directed bridgehead lithiation and additionHydrazone derivative of a myo-inositol precursorBase for lithiation, Acetylide (21)53%This compound D thieme-connect.com

This synthetic route highlights the power of modern organic synthesis in accessing complex natural products, providing a foundation for further chemical exploration.

Semisynthesis of this compound Derivatives from Natural Precursors

Oxirapentyns were first identified and isolated from the marine-derived fungus Isaria felina titech.ac.jpnii.ac.jpnih.govresearchgate.netmdpi.comtandfonline.comdntb.gov.ua. The availability of these naturally occurring compounds serves as a crucial starting point for semisynthetic endeavors. Semisynthesis, in general, involves the chemical modification of a natural product or its biosynthetic intermediate to create analogues with potentially enhanced or altered biological properties mdpi.comchemrxiv.orgpensoft.netthieme.de.

While direct examples of synthesizing this compound itself from a simpler natural precursor are not extensively detailed in the provided literature, the isolation of a variety of Oxirapentyns (A through L) from Isaria felina establishes these compounds as the natural "precursors" for further structural diversification. This approach allows chemists to leverage the complex core structure already assembled by the fungus and introduce targeted modifications.

Table 2: Isolation of Oxirapentyns from Isaria felina

This compound NameSource OrganismIsolation MethodSignificance
A, B, C, D, EIsaria felina (marine sediment-derived fungus)Lipophilic extract, spectroscopic methods (NMR, X-ray crystallography)Natural starting materials for structural diversification.
F, G, H, I, J, KIsaria felina (marine sediment-derived fungus)Lipophilic extract, spectroscopic methods (NMR, X-ray crystallography)Natural starting materials for structural diversification.
LIsaria felina co-cultured with Aspergillus sp.Lipophilic extract, spectroscopic methodsNatural starting material for structural diversification.

Synthetic Modifications for Structural Diversification

The structural diversity of oxirapentyns is a key feature that drives research into their biological activities. Significant efforts have been made to synthesize derivatives of oxirapentyns to explore structure-activity relationships (SAR). Notably, modifications of this compound B have yielded a library of 29 new derivatives nii.ac.jpresearchgate.net.

These studies have revealed critical insights into which structural features are essential for biological activity. Specifically, the presence of the 7,8-epoxy moiety and acylation at the 6-position of the this compound core were identified as crucial for enhanced activity nii.ac.jpresearchgate.net. For instance, the synthesis of this compound E diacetate represents one such modification. These targeted synthetic modifications allow researchers to fine-tune the properties of the parent compounds, leading to the discovery of analogues with improved potency and selectivity.

Table 3: Structural Modifications and SAR of this compound Derivatives

Parent CompoundType of Modification(s)Position(s) of ModificationNumber of Derivatives SynthesizedKey Structural Features for ActivityExample DerivativeReference
This compound BAcylation6-position297, 8-epoxy; 6-acylationThis compound E diacetate nii.ac.jpresearchgate.net

These synthetic modifications are instrumental in advancing the understanding of oxirapentyns, paving the way for potential applications in drug development.

Structure Activity Relationship Sar Studies of Oxirapentyn Analogues

Identification of Key Pharmacophoric Elements and Structural Motifs

Oxirapentyn and its analogues, primarily isolated from marine-derived fungi such as Isaria felina and Amphichorda felina, possess a complex chemical structure that forms the basis of their biological activities researchgate.netnih.govresearchgate.net. SAR studies have pinpointed several key structural features that are essential for their observed bioactivity. A common structural motif identified among these compounds is a chromene core researchgate.netresearchgate.net. Furthermore, specific functional groups have been highlighted as critical pharmacophoric elements. Notably, the presence of a 7,8-epoxy group and acylation at the C-6 position have been identified as crucial for the biological activity of this compound derivatives researchgate.netnih.gov. The isolation and characterization of a range of this compound compounds, including Oxirapentyns A through M, demonstrate the structural diversity within this class and provide a rich foundation for SAR analysis researchgate.netresearchgate.netrsc.orgrsc.orgresearchgate.netrsc.orgsci-hub.se. The determination of absolute configurations, such as for this compound B, through advanced spectroscopic techniques including X-ray crystallography and Mosher's method, is vital for understanding the stereochemical requirements of these molecules for biological interaction researchgate.netresearchgate.net.

Impact of Specific Substituents and Stereochemistry on Biological Activity

Table 1: Key Structural Features and Their Impact on this compound Activity

Structural FeatureReported Impact on ActivitySupporting Evidence (Snippet Reference)
7,8-Epoxy GroupCrucial for biological activity researchgate.net, nih.gov
Acylation at C-6 PositionCrucial for biological activity researchgate.net, nih.gov
Chromene CoreIdentified as a common structural motif in active analogues researchgate.net, researchgate.net
StereochemistrySignificant influence on biological activity and selectivity researchgate.net (determination of absolute configuration)
Structural ModificationsCan lead to improved activity and selectivity (e.g., diacetylation) researchgate.net (29 derivatives from this compound B), nih.gov (this compound E diacetate)

Mechanistic Investigations of Oxirapentyn S Biological Activities in Vitro and Non Human in Vivo Models

Anti-Quorum Sensing (QS) Mechanisms in Bacterial Models

Quorum sensing is a cell-to-cell communication system used by bacteria to coordinate group behaviors, including the formation of biofilms and the production of virulence factors. Oxirapentyn has been identified as a potent inhibitor of these QS systems, particularly in Chromobacterium violaceum.

Inhibition of Biofilm Formation and Virulence Factor Production (Chromobacterium violaceum)

This compound A has shown significant efficacy in inhibiting biofilm formation in Chromobacterium violaceum. At a concentration of 200 μg/mL, this compound A reduced biofilm formation by 48.8% scilit.comnih.govresearchgate.net. Furthermore, it demonstrated a notable inhibitory effect on the production of violacein (B1683560), a characteristic purple pigment and virulence factor in C. violaceum, with a reduction of 21.7% scilit.comnih.govresearchgate.netresearchgate.net. Hemolysin synthesis, another virulence factor, was also suppressed by 22.3% scilit.comnih.govresearchgate.net. Scanning electron microscopy (SEM) studies have corroborated these findings by visually confirming the disruption of biofilm architecture in the presence of this compound A scilit.comnih.govresearchgate.netresearchgate.net.

Table 1: Effect of this compound A on Virulence Factor Production in Chromobacterium violaceum

Virulence FactorInhibition (%)ConcentrationReference(s)
Biofilm Formation48.8200 μg/mL scilit.comnih.govresearchgate.net
Violacein Production21.7200 μg/mL scilit.comnih.govresearchgate.netresearchgate.net
Hemolysin Synthesis22.3200 μg/mL scilit.comnih.govresearchgate.net

Modulation of Acyl-Homoserine Lactone (AHL) Signaling Pathways

Acyl-homoserine lactones (AHLs) are the primary signaling molecules involved in quorum sensing in many Gram-negative bacteria. Liquid chromatography-mass spectrometry (LC-MS) analysis revealed that this compound A causes a concentration-dependent reduction in the production of N-decanoyl-homoserine lactone (C10-HSL), a key AHL signaling molecule in C. violaceum scilit.comnih.govresearchgate.netresearchgate.net. This modulation of AHL signaling directly interferes with the bacterial communication network.

Downregulation of QS-Related Gene Expression (e.g., cviI, cviR, vioA)

Quantitative reverse transcription polymerase chain reaction (RT-qPCR) analysis has provided insights into the molecular targets of this compound A within the QS regulatory cascade. This compound A was found to downregulate the expression of critical QS-related genes in C. violaceum. Specifically, the expression of cviI (involved in AHL synthesis) was downregulated by 20.7%, cviR (the response regulator) by 36.6%, and vioA (involved in violacein biosynthesis) by 31.1% scilit.comnih.govresearchgate.netresearchgate.netresearcher.life. Other genes, such as chiA and pykF, were also downregulated by 66.6% and 30.7%, respectively scilit.comnih.govresearchgate.netresearchgate.netresearcher.life. These findings suggest that this compound A disrupts the QS system by interfering with the expression of genes essential for signal synthesis, reception, and downstream effector functions.

Table 2: Downregulation of Quorum Sensing Genes by this compound A in Chromobacterium violaceum

GeneDownregulation (%)Reference(s)
cviI20.7 scilit.comnih.govresearchgate.netresearchgate.netresearcher.life
cviR36.6 scilit.comnih.govresearchgate.netresearchgate.netresearcher.life
vioA31.1 scilit.comnih.govresearchgate.netresearchgate.netresearcher.life
chiA66.6 scilit.comnih.govresearchgate.netresearchgate.netresearcher.life
pykF30.7 scilit.comnih.govresearchgate.netresearchgate.netresearcher.life

Anti-Inflammatory Effects and Associated Molecular Targets

Beyond its antibacterial properties, this compound has also shown promise in modulating inflammatory responses. Studies have indicated its ability to inhibit key mediators of inflammation in cellular models.

Inhibition of Nitric Oxide (NO) Production in Macrophages

Nitric oxide (NO) is a critical signaling molecule involved in inflammatory processes, often produced by macrophages upon activation by stimuli like lipopolysaccharide (LPS). While specific studies detailing this compound's direct effect on NO production in macrophages were not found in the provided search results, related research on marine compounds indicates that similar molecules can inhibit NO production. For instance, epimuqubilin A, a norsesterterpene peroxide from a marine sponge, demonstrated potent NO inhibitory activity in LPS-activated murine macrophage RAW 264.7 cells with an IC50 value of 7.4 μM nih.gov. Tellimagrandin II, a polyphenol, also significantly inhibited LPS-induced NO production in RAW 264.7 cells diva-portal.org. These findings suggest a potential for this compound to exhibit similar anti-inflammatory effects by modulating NO synthesis pathways.

Suppression of Pro-Inflammatory Cytokines (IL-6, TNF-α)

Pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) play central roles in initiating and perpetuating inflammatory responses. Research on other marine-derived compounds, such as this compound E diacetate, has shown a dose-dependent inhibition of IL-6 and TNF-α in LPS-induced inflammatory models researchgate.net. While direct data for this compound itself in suppressing these specific cytokines were not explicitly detailed in the provided snippets, the general anti-inflammatory context of related compounds suggests this as a potential area of activity. Studies on other compounds, like dimethyl fumarate (B1241708) (DMF), have shown that they can decrease the synthesis of pro-inflammatory mediators like TNF-α and IL-6 in LPS-activated macrophages oatext.com. TNF-α is recognized as a key pro-inflammatory substance produced by macrophages, integral to immune response activation and often associated with chronic inflammation nih.govopendentistryjournal.com.

Target Identification within Inflammatory Signaling Cascades

While marine-derived compounds are recognized for their anti-inflammatory potential, specific molecular targets within inflammatory signaling cascades for this compound have not been extensively detailed in the reviewed literature. Studies indicate that compounds derived from marine fungi can modulate inflammatory responses, with some exhibiting inhibitory activity against pathways such as NF-κB rsc.org. However, direct evidence pinpointing specific protein targets or signaling nodes modulated by this compound in inflammatory cascades remains an area for further elucidation.

Selective Anti-Proliferative and Apoptotic Activities in Cancer Cell Models (Non-Human Specificities)

Research has highlighted this compound's capacity to exert selective anti-proliferative and apoptotic effects in various cancer cell models, with a notable lack of toxicity in certain normal cell types.

Glioma Cell Line Studies (Proliferation, Migration, Invasion, Apoptosis)

This compound A has demonstrated significant efficacy in suppressing key hallmarks of aggressive glioma. Studies have reported effective inhibition of glioma cell migration, invasion, and proliferation nih.govresearchgate.net. Furthermore, this compound A has been shown to induce apoptosis in these cancer cell lines nih.govresearchgate.net. In silico analyses suggest that this compound A possesses the ability to cross the blood-brain barrier, indicating potential for central nervous system-targeted therapies nih.govresearchgate.net.

Melanoma and Breast Cancer Cell Lines (IC50 values in in vitro assays)

In vitro assays have quantified the cytotoxic effects of this compound A against melanoma and breast cancer cell lines. Specifically, this compound A exhibited toxicity against human malignant melanoma cell lines SK-Mel-5 and SK-Mel-28, as well as the human breast cancer cell line T-47D. The reported IC50 values were 25 µM for SK-Mel-5, 19 µM for SK-Mel-28, and 17 µM for T-47D cells nih.gov. These findings suggest a dose-dependent cytotoxic effect against these cancer types.

Table 1: Cytotoxicity of this compound A in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
SK-Mel-5Melanoma25
SK-Mel-28Melanoma19
T-47DBreast Cancer17

Differentiation from Mammalian Spleen Cell Toxicity Profiles in Research Models

A key aspect of this compound's potential therapeutic profile is its selectivity. In research models, this compound A did not exhibit detectable toxicity against CD-I mouse splenocytes nih.gov. This observation suggests a degree of selectivity, sparing normal immune cells while impacting cancer cells, which is a desirable characteristic for potential therapeutic agents.

Antimicrobial Activities Against Specific Bacterial Strains (e.g., S. aureus, B. subtilis)

Oxirapentyns have demonstrated activity against Gram-positive bacteria, including clinically relevant strains. Oxirapentyns A and D have shown weak bacteriostatic activity against Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) for this compound A against Staphylococcus aureus was reported as 150 µM, and against Bacillus subtilis as 140 µM nih.govresearchgate.net. This compound D also displayed an MIC of 140 µM against both Staphylococcus aureus and Bacillus subtilis nih.govresearchgate.netresearchgate.net.

Table 2: Antimicrobial Activity of Oxirapentyns A and D

CompoundBacterial StrainMIC (µM)
This compound AStaphylococcus aureus150
This compound ABacillus subtilis140
This compound DStaphylococcus aureus140
This compound DBacillus subtilis140

Antioxidant Properties and Reactive Oxygen Species (ROS) Modulation

This compound A has been identified as possessing antioxidant potential, including the ability to scavenge reactive oxygen species (ROS) researchgate.net. While the precise mechanisms are still under investigation, this property suggests a role in mitigating oxidative stress, a factor implicated in various cellular damages and disease processes. Other compounds from marine fungi have also been associated with ROS scavenging and combating oxidative stress nih.govmdpi.com.

Analytical Methods for Oxirapentyn Research and Characterization

Quantitative Analysis in Biological Matrices for Research Applications

Quantitative analysis of oxirapentyn in biological matrices is crucial for understanding its biological activities and mechanisms of action in research settings. Techniques combining liquid chromatography for separation with mass spectrometry for detection are standard for this purpose, offering high sensitivity and selectivity. nih.gov

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the primary methods used for the separation of this compound from complex mixtures, such as fungal extracts or biological samples. tandfonline.comnih.gov These methods are often coupled with mass spectrometry (MS), particularly high-resolution mass spectrometry (HRMS) like Time-of-Flight (TOF) or Quadrupole Time-of-Flight (Q-TOF) systems, which provide precise mass measurements essential for confirming molecular formulas. thieme-connect.comtandfonline.comnih.gov

For instance, in a study investigating the anti-quorum sensing properties of this compound A, Liquid Chromatography-Mass Spectrometry (LC-MS) analysis was employed to measure the concentration-dependent reduction of the quorum sensing signaling molecule, N-decanoyl-homoserine lactone (C10-HSL), in Chromobacterium violaceum. researchgate.netresearchgate.net This demonstrates the application of LC-MS in quantifying the biochemical effects of this compound A in a microbial system. The same study also quantified the inhibition of biofilm formation, violacein (B1683560) production, and hemolysin synthesis, showing significant reductions at a concentration of 200 μg/mL. researchgate.netresearchgate.net

The characterization and structural confirmation of this compound compounds invariably involve Nuclear Magnetic Resonance (NMR) spectroscopy. Both 1D (¹H and ¹³C) and 2D NMR (like HMQC, HMBC, and NOESY) experiments are fundamental for elucidating the complex structures and stereochemistry of these molecules. thieme-connect.comtandfonline.comresearchgate.net

Table 1: Analytical Methods for this compound Analysis
Analytical TechniqueApplication in this compound ResearchKey Findings/CapabilitiesSource
HPLC/UHPLC-MSSeparation and quantification of oxirapentyns and related molecules in biological extracts.Enables separation of complex mixtures and sensitive detection. Used to quantify the reduction of signaling molecules like C10-HSL. tandfonline.comnih.govresearchgate.net
HRESIMS / HR-ESIMSDetermination of molecular formula.Provides high-resolution mass data to accurately determine the elemental composition of this compound analogues. tandfonline.comacs.org
ESI-TOF MSHigh-resolution mass analysis for structural confirmation.Used to confirm calculated molecular mass, for example, for this compound D. thieme-connect.com
1D & 2D NMR SpectroscopyComplete structural elucidation and stereochemical assignment.Essential for determining the connectivity and spatial arrangement of atoms within the molecule. Techniques include ¹H, ¹³C, HMQC, HMBC, and NOESY. thieme-connect.comtandfonline.comresearchgate.net
X-ray CrystallographyUnambiguous determination of the three-dimensional structure and absolute configuration.Confirms the relative and absolute stereochemistry of crystalline this compound compounds. tandfonline.comresearchgate.net

Metabolomic Profiling for Pathway Elucidation

Metabolomic profiling is a powerful strategy to investigate the production of secondary metabolites like this compound in their native biological systems, primarily fungi. nih.gov This approach helps in the discovery of new analogues and provides insights into their biosynthetic pathways. science.govscience.gov Fungal co-cultivation, an application of the "one strain-many compounds" (OSMAC) approach, is often used to stimulate the production of novel or cryptic secondary metabolites that are not expressed in monocultures. mdpi.commdpi.comnih.gov

The investigation of the marine-derived fungus Amphichorda sp. (previously Isaria felina) KMM 4639, a known producer of oxirapentyns, showcases this approach. researchgate.netresearchgate.net Metabolomic analysis of extracts from monocultures and co-cultures using techniques like UHPLC-MS-qTOF has led to the identification of a diverse array of this compound derivatives (B, E, F, G, H, I, J). mdpi.com The identification process involves comparing the retention times (RT) and high-resolution mass data of detected compounds against in-house databases of known standards and public databases like GNPS. nih.govmdpi.com

In one study, co-culturing Aspergillus fumigatus KMM 4631 with Amphichorda sp. KMM 4639 led to the detection of oxirapentyns F, E, B, H, I, J, and G in the combined culture extract. mdpi.com This suggests that the interaction between the two fungal species can influence the metabolic profile. This type of analysis is fundamental for postulating biosynthetic pathways. For example, the discovery of numerous structurally related oxirapentyns and potential precursors like acremine S in the same fungal strain allows researchers to propose plausible biosynthetic connections and enzymatic transformations, such as those carried out by oxygenases. researchgate.netresearchgate.net The identification of a wide range of related metabolites supports the hypothesis that the producing fungus possesses a complex enzymatic machinery for generating this chemical diversity. researchgate.netresearchgate.net

Table 2: Metabolomic Approaches for this compound Pathway Elucidation
ApproachAnalytical Technique(s)Key Findings and ContributionsSource
Fungal Co-cultureUHPLC-MS-qTOFInduced the production of various oxirapentyns (B, E, F, G, H, I, J) in a co-culture of Aspergillus fumigatus and Amphichorda sp. mdpi.com
Metabolite Profiling of MonoculturesHPLC-MS, NMRIdentification of numerous this compound analogues from Isaria felina and Phialemoniopsis sp., providing a basis for biosynthetic studies. tandfonline.comresearchgate.netresearchgate.net
Biosynthetic Information Strategy¹³C NMR, MSUtilized a combination of spectroscopic data and biosynthetic logic to discover new acetylenic meroterpenoids from Amphichorda felina. researchgate.netresearchgate.net
Database ComparisonUHPLC-MS/MSAnnotation of known oxirapentyns and other metabolites in fungal extracts by comparing experimental data (mass, retention time, MS/MS spectra) with in-house and public (GNPS) databases. nih.govmdpi.com

Future Research Directions and Translational Potential Excluding Human Clinical Applications

Exploration of Undiscovered Oxirapentyn Analogues from Diverse Marine Sources

Marine microorganisms, including bacteria, fungi, and microalgae, are recognized as prolific sources of diverse bioactive natural products researchgate.net. Marine sponges, in particular, have yielded a wide array of novel compounds with significant pharmacological potential lumenlearning.comoregonstate.educationnih.govsciencelearn.org.nzamazon.comwikipedia.org. The discovery of this compound derivatives, such as Oxirapentyns B–D from the marine-derived fungus Isaria felina and this compound A from Amphichorda felina, highlights the potential for further exploration within these environments researchgate.netresearchgate.netresearchgate.net.

Future research should focus on systematically screening a broader range of marine microbial communities and sponge-associated microorganisms for novel this compound analogues. Advanced cultivation techniques, such as the One Strain—Many Compounds (OSMAC) approach, and epigenetic modulation strategies, have proven effective in activating silent gene clusters and uncovering cryptic metabolites from marine microbes researchgate.net. The Comprehensive Marine Natural Products Database (CMNPD) serves as a valuable resource for cataloging known marine natural products and guiding discovery efforts drugdevelopment.fi. Expanding the known structural diversity of Oxirapentyns could reveal compounds with unique biological activities and properties, warranting detailed investigation.

Q & A

Q. Answer :

  • Solubility : High in methanol, acetone, ethyl acetate; insoluble in water. Use DMSO stock solutions (<0.1% final concentration) for cell-based assays.
  • Stability : Monitor via LC-MS under varying pH/temperature. Degradation peaks (e.g., at RT 2.2 minutes for this compound G) indicate susceptibility to hydrolysis .

Advanced: How to address conflicting bioactivity reports between this compound variants (e.g., antimicrobial vs. anti-glioma activity)?

Answer :
Contradictions (e.g., Gram-positive activity vs. glioma specificity) may stem from structural variations:

  • SAR studies : Compare this compound B (anti-Gram-positive) and this compound A (anti-glioma) to identify critical functional groups (e.g., acetyl vs. methyl butenynyl moieties).
  • Target profiling : Use thermal shift assays or CRISPR screens to identify differential protein targets (e.g., bacterial cell wall enzymes vs. glioma kinases) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.